molecular formula C29H35NO2 B14686111 2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine CAS No. 35258-08-3

2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine

Cat. No.: B14686111
CAS No.: 35258-08-3
M. Wt: 429.6 g/mol
InChI Key: XSJAVFGHNCNINQ-ZIADKAODSA-N
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Description

2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-methoxyphenyl magnesium bromide with 1-phenyl-1-buten-3-one to form the intermediate 2-(p-methoxyphenyl)-1-phenyl-1-butenyl. This intermediate is then reacted with p-hydroxyphenyl triethylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Methoxyphenyl)-1-phenyl-1-butenyl: A precursor in the synthesis of the target compound.

    p-Hydroxyphenyl triethylamine: Another precursor used in the synthesis.

    2-Methoxyphenyl isocyanate: A related compound with similar structural features.

Uniqueness

2-(p-(2-(p-Methoxyphenyl)-1-phenyl-1-butenyl)phenoxy)triethylamine is unique due to its specific combination of aromatic and aliphatic structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

35258-08-3

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

N,N-diethyl-2-[4-[(Z)-2-(4-methoxyphenyl)-1-phenylbut-1-enyl]phenoxy]ethanamine

InChI

InChI=1S/C29H35NO2/c1-5-28(23-13-17-26(31-4)18-14-23)29(24-11-9-8-10-12-24)25-15-19-27(20-16-25)32-22-21-30(6-2)7-3/h8-20H,5-7,21-22H2,1-4H3/b29-28-

InChI Key

XSJAVFGHNCNINQ-ZIADKAODSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(CC)CC)/C3=CC=C(C=C3)OC

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(CC)CC)C3=CC=C(C=C3)OC

Origin of Product

United States

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